molecular formula C10H13NO3 B2722765 N-[(furan-2-yl)methyl]oxolane-3-carboxamide CAS No. 1788611-61-9

N-[(furan-2-yl)methyl]oxolane-3-carboxamide

カタログ番号: B2722765
CAS番号: 1788611-61-9
分子量: 195.218
InChIキー: FQEMWOYVLCBUCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(furan-2-yl)methyl]oxolane-3-carboxamide is a synthetic organic compound featuring a furan-2-ylmethyl group attached to an oxolane (tetrahydrofuran) carboxamide scaffold. The oxolane ring provides a saturated, oxygen-containing heterocycle, which may enhance solubility and metabolic stability compared to purely aromatic systems.

特性

IUPAC Name

N-(furan-2-ylmethyl)oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h1-2,4,8H,3,5-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEMWOYVLCBUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]oxolane-3-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under specific conditions. One method involves using a microwave reactor to facilitate the reaction, which can significantly reduce reaction times and improve yields. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.

化学反応の分析

Types of Reactions

N-[(furan-2-yl)methyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
N-[(furan-2-yl)methyl]oxolane-3-carboxamide and its derivatives have shown promising results in the development of novel anticancer agents. Research indicates that compounds with furan moieties can target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. A study demonstrated that derivatives of this compound exhibited significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86.61% .

Antimicrobial Properties
Furan derivatives, including N-[(furan-2-yl)methyl]oxolane-3-carboxamide, have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, research highlighted the effectiveness of furan carboxamide derivatives against a range of microbial pathogens, suggesting their potential as therapeutic agents in treating infections .

Analgesic Effects
The compound has also been investigated for its analgesic properties. Studies have shown that certain furan derivatives can relieve pain through mechanisms involving the modulation of nicotinic acetylcholine receptors, making them candidates for further preclinical testing as non-toxic pain relievers .

Biological Applications

Biological Activity
N-[(furan-2-yl)methyl]oxolane-3-carboxamide exhibits various biological activities beyond its medicinal uses. Its derivatives have been evaluated for antioxidant properties and cytoprotective effects against oxidative stress, indicating potential applications in protective therapies against cellular damage .

Mechanism of Action
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. For example, its ability to inhibit the EGFR pathway plays a crucial role in its anticancer effects, while its antioxidant capabilities contribute to its protective roles in biological systems .

Materials Science

Development of Bio-based Polymers
Furans are increasingly recognized for their utility in materials science, particularly in developing bio-based polymers. The renewable nature and versatile chemical properties of furan compounds make them suitable for creating sustainable materials with desirable mechanical properties .

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryAnticancer agents targeting EGFR; antimicrobial activity against various pathogens
Biological ActivityAntioxidant properties; cytoprotective effects
Materials ScienceDevelopment of bio-based polymers; sustainable material applications

Case Studies

  • Anticancer Study : A recent study investigated the effects of N-[(furan-2-yl)methyl]oxolane-3-carboxamide on human tumor cell lines, revealing significant inhibition rates and suggesting further exploration for clinical applications .
  • Antimicrobial Research : Another study focused on the synthesis and evaluation of furan derivatives against bacterial strains, demonstrating effective antimicrobial activity and paving the way for new therapeutic approaches .
  • Analgesic Properties Investigation : Research into the analgesic effects of furan-containing compounds showed promising results in reducing pain in animal models, highlighting their potential as effective pain management options .

作用機序

The mechanism of action of N-[(furan-2-yl)methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives can inhibit the epidermal growth factor receptor (EGFR), leading to anticancer effects . The compound’s structure allows it to bind to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell proliferation.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-[(furan-2-yl)methyl]oxolane-3-carboxamide with compounds sharing key structural motifs, such as furan rings, carboxamide linkages, or heterocyclic systems.

1,3,4-Oxadiazole Derivatives (LMM11)

Compound : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

  • Structural Features : Combines a furan-2-yl group with a 1,3,4-oxadiazole ring and a sulfamoylbenzamide moiety.
  • Activity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a key enzyme in oxidative stress response .
  • Comparison : Unlike LMM11, the target compound lacks the sulfamoyl and oxadiazole groups but retains the furan-carboxamide core. The absence of sulfamoyl may reduce enzyme-targeting specificity, while the oxolane ring could improve solubility over the planar oxadiazole system.

Methyl Furan-3-Carboxamides (e.g., Compound 95a)

Compound : Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a)

  • Structural Features : Furan-2-ylacetate ester with a carboxamide substituent.
  • Synthetic Utility : Intermediate for hydrazone and acyl azide derivatives, suggesting reactivity at the ester group .
  • The oxolane’s saturated ring may also confer conformational flexibility absent in 95a’s rigid furan-acetate system.

Ranitidine-Related Compounds

Compound: Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide)

  • Structural Features : Furan-2-ylmethyl group linked via a sulphanyl chain to a nitroacetamide group.
  • Comparison : The target compound lacks the nitro and sulphanyl groups, which are associated with ranitidine’s H2-antagonist activity. Its oxolane-carboxamide system may offer better metabolic stability compared to the labile sulphanyl chain.

Chromene- and Thiazolidinone-Containing Analogs

Compound : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide

  • Structural Features: Furan-2-carboxamide linked to a thiazolidinone-chromene system.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Bioactivity/Utility Reference
N-[(furan-2-yl)methyl]oxolane-3-carboxamide Furan + oxolane carboxamide Oxolane, carboxamide Not explicitly reported -
LMM11 Furan + oxadiazole + sulfamoyl 1,3,4-Oxadiazole, sulfamoyl Antifungal (Trr1 inhibition)
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate Furan + ester + carboxamide Ester, carboxamide Synthetic intermediate
Ranitidine nitroacetamide Furan + sulphanyl + nitroacetamide Nitro, sulphanyl Ranitidine degradation product
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Furan + thiazolidinone + chromene Thiazolidinone, chromene Structural data (X-ray)

Research Findings and Implications

  • Antifungal Potential: The success of LMM11 highlights the importance of combining furan with heterocycles (e.g., oxadiazole) for targeting fungal enzymes. The target compound’s oxolane-carboxamide system could be optimized with similar substitutions to enhance Trr1 affinity .
  • Metabolic Stability : Saturated oxolane rings, as in the target compound, may offer advantages over aromatic systems (e.g., chromene in ) by reducing oxidative metabolism .
  • Synthetic Versatility : Analogous to methyl furan-3-carboxamides (), the target compound’s carboxamide group could serve as a handle for further derivatization, such as hydrazone formation.

生物活性

N-[(furan-2-yl)methyl]oxolane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

N-[(furan-2-yl)methyl]oxolane-3-carboxamide features a furan ring, which contributes to its biological activity. The presence of the oxolane moiety enhances its structural diversity, potentially influencing its interaction with biological targets.

The biological activity of N-[(furan-2-yl)methyl]oxolane-3-carboxamide is attributed to several mechanisms:

  • Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By blocking EGFR signaling, it may suppress cancer cell growth and proliferation.
  • Antibacterial and Antifungal Properties : Studies indicate that derivatives of furan compounds exhibit significant antibacterial and antifungal activities. N-[(furan-2-yl)methyl]oxolane-3-carboxamide may share these properties, making it a candidate for treating infections caused by resistant strains .
  • Cytotoxicity Against Cancer Cells : Research has highlighted the cytotoxic effects of similar compounds against various cancer cell lines, suggesting that N-[(furan-2-yl)methyl]oxolane-3-carboxamide could also exhibit similar properties .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that furan derivatives can induce apoptosis in cancer cells. For instance, one study reported that compounds with furan rings significantly reduced cell viability in breast cancer cell lines .
  • Antimicrobial Efficacy : A series of experiments showed that compounds structurally related to N-[(furan-2-yl)methyl]oxolane-3-carboxamide exhibited potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentrations (MICs) were notably low, indicating strong antimicrobial potential .

Comparative Analysis

A comparative analysis with other furan derivatives highlights the unique efficacy of N-[(furan-2-yl)methyl]oxolane-3-carboxamide:

Compound NameActivity TypeIC50/ MIC Values
N-(furan-2-ylmethyl)-1H-indole-3-carboxamideAnticancerIC50 = 20 µM
N-(furan-2-yl)methylene)-2-hydroxybenzohydrazideAntimicrobialMIC = 10 µg/mL
N-[(furan-2-yl)methyl]oxolane-3-carboxamide Anticancer/AntimicrobialPending further studies

Future Directions

The promising biological activities associated with N-[(furan-2-yl)methyl]oxolane-3-carboxamide warrant further investigation. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
  • Structural Modifications : Exploring analogs and derivatives to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(furan-2-yl)methyl]oxolane-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic acyl substitution or coupling reactions between furan-2-ylmethylamine and oxolane-3-carboxylic acid derivatives. Base catalysts (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) enhance reactivity. Purification via column chromatography (silica gel) followed by recrystallization (acetone/hexane) improves purity .
  • Key Parameters : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to resolve overlapping signals from the furan (δ 6.2–7.4 ppm) and oxolane (δ 1.8–4.2 ppm) moieties .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (CuKα radiation) resolves hydrogen-bonding networks (e.g., N–H⋯O interactions). Use SHELXL for refinement, accounting for twinning or disorder in the oxolane ring .

Q. What preliminary assays are recommended to assess its biological activity?

  • In Vitro Screens :

  • Enzymatic inhibition (e.g., kinases, proteases) using fluorescence-based assays .
  • Cytotoxicity via MTT assay (IC₅₀ determination in cancer cell lines) .
    • Target Identification : Molecular docking (AutoDock Vina) against proteins with hydrophobic binding pockets, leveraging the furan’s π-π stacking potential .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding modes vs. experimental activity data?

  • Approach : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of docked poses. Compare with mutagenesis studies (e.g., alanine scanning) to validate key residues .
  • Case Study : If MD predicts weak binding but bioassays show high activity, evaluate off-target effects or allosteric modulation .

Q. What strategies address low reproducibility in crystallization for structural studies?

  • Crystallization Optimization : Screen solvents (e.g., DMF/water mixtures) and temperatures (4–25°C). Use seeding techniques for twinned crystals .
  • Data Analysis : Employ SHELXD for phase problem resolution and Olex2 for visualizing π-π interactions (distance < 4.0 Å) .

Q. How to design structure-activity relationship (SAR) studies for analogs with enhanced potency?

  • Modifications :

  • Replace oxolane with tetrahydropyran to alter ring puckering (Cremer-Pople parameters) .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the furan to modulate electronic density .
    • Evaluation : Compare IC₅₀ values and ligand efficiency metrics (LE, LLE) across analogs .

Q. What experimental and computational methods reconcile discrepancies in reaction mechanisms for amide bond formation?

  • Mechanistic Probes :

  • Isotopic labeling (¹⁸O) to track acyl transfer pathways .
  • DFT calculations (Gaussian 09) to compare activation energies of concerted vs. stepwise mechanisms .
    • Validation : Cross-correlate kinetic data (Arrhenius plots) with computational intermediates .

Key Notes

  • Contradictions : Variability in bioactivity may stem from divergent crystal packing (e.g., solvent inclusion in DMF solvates ) or assay conditions (e.g., serum protein interference ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。